molecular formula C15H12BrN3O2 B8360518 5-Bromo-1-methyl-3-(5-phenylisoxazol-3-ylamino)pyridin-2(1H)-one

5-Bromo-1-methyl-3-(5-phenylisoxazol-3-ylamino)pyridin-2(1H)-one

Cat. No. B8360518
M. Wt: 346.18 g/mol
InChI Key: SHGANEFGTCIFFU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(5-phenylisoxazol-3-ylamino)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H12BrN3O2 and its molecular weight is 346.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-methyl-3-(5-phenylisoxazol-3-ylamino)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-methyl-3-(5-phenylisoxazol-3-ylamino)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-1-methyl-3-(5-phenylisoxazol-3-ylamino)pyridin-2(1H)-one

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(5-phenyl-1,2-oxazol-3-yl)amino]pyridin-2-one

InChI

InChI=1S/C15H12BrN3O2/c1-19-9-11(16)7-12(15(19)20)17-14-8-13(21-18-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)

InChI Key

SHGANEFGTCIFFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NOC(=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 1,4-dioxane (40 mL), 299a (640 mg, 4.0 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.1 g, 4.0 mmol), Pd2(dba)3 (366.8 mg, 0.40 mmol), XantPhos (462.4 mg, 0.80 mmol), and cesium carbonate (2.6 g, 8.0 mmol). After three cycles of vacuum/argon flush, the mixture was heated at 92° C. for 3 hrs. It was then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was washed with acetonitrile to afford 299b (1.7 g, 87%). MS-ESI: [M+H]+ 346.0.
Name
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
462.4 mg
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
366.8 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
87%

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